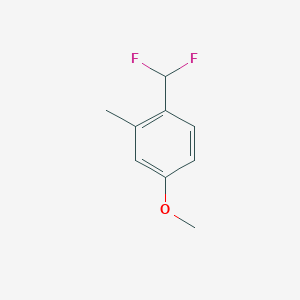![molecular formula C15H16OSi B13694345 Dibenzo[b,d]furan-2-yltrimethylsilane](/img/structure/B13694345.png)
Dibenzo[b,d]furan-2-yltrimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibenzo[b,d]furan-2-yltrimethylsilane is an organic compound that features a dibenzofuran core with a trimethylsilyl group attached at the 2-position. Dibenzofuran is a heterocyclic compound consisting of two benzene rings fused to a central furan ring. The addition of the trimethylsilyl group enhances the compound’s reactivity and stability, making it valuable in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo[b,d]furan-2-yltrimethylsilane typically involves the functionalization of dibenzofuran. One common method is the lithiation of dibenzofuran followed by the introduction of a trimethylsilyl group. This can be achieved through the following steps:
Lithiation: Dibenzofuran is treated with butyl lithium to form a lithiated intermediate.
Silylation: The lithiated intermediate is then reacted with trimethylsilyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
Dibenzo[b,d]furan-2-yltrimethylsilane undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the electron-rich nature of the furan ring.
Oxidation: It can be oxidized to form corresponding dibenzofuran derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Cross-Coupling Reactions: The trimethylsilyl group can be replaced with other functional groups through cross-coupling reactions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens and nitrating agents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Cross-Coupling Reactions: Palladium or nickel catalysts are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated dibenzofuran derivatives, while oxidation can produce dibenzofuran-2-carboxylic acid.
科学研究应用
Dibenzo[b,d]furan-2-yltrimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices
作用机制
The mechanism of action of dibenzo[b,d]furan-2-yltrimethylsilane involves its interaction with various molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
Dibenzofuran: The parent compound without the trimethylsilyl group.
Dibenzo[b,d]thiophene: A sulfur analog of dibenzofuran.
Carbazole: A nitrogen analog with similar structural features.
Uniqueness
Dibenzo[b,d]furan-2-yltrimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
属性
分子式 |
C15H16OSi |
|---|---|
分子量 |
240.37 g/mol |
IUPAC 名称 |
dibenzofuran-2-yl(trimethyl)silane |
InChI |
InChI=1S/C15H16OSi/c1-17(2,3)11-8-9-15-13(10-11)12-6-4-5-7-14(12)16-15/h4-10H,1-3H3 |
InChI 键 |
HDCRNHYVDHQNLH-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)OC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13694266.png)
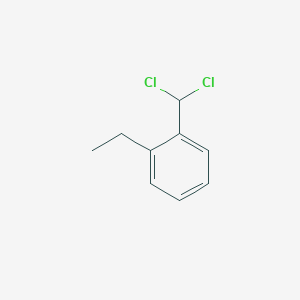
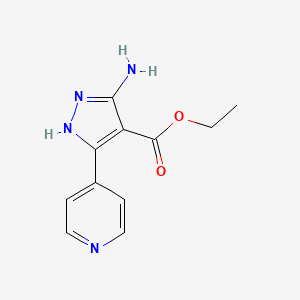
![2-Amino-7,8-dimethoxy-5H-indeno[1,2-d]pyrimidine](/img/structure/B13694286.png)
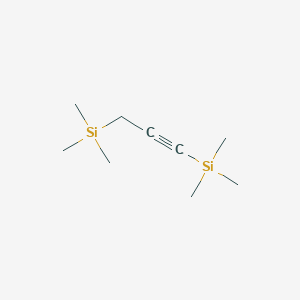
![2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13694316.png)
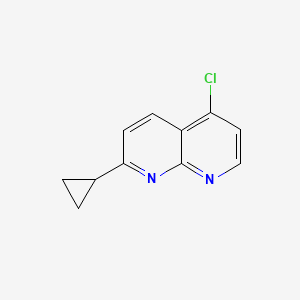
![Sodium 2-[[4-[(4-Chlorophenyl)(cyano)methyl]phenyl]carbamoyl]-4,6-diiodophenolate](/img/structure/B13694322.png)
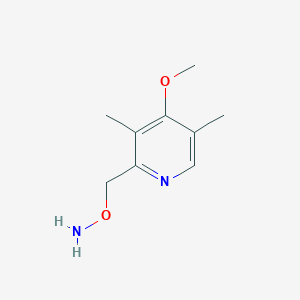
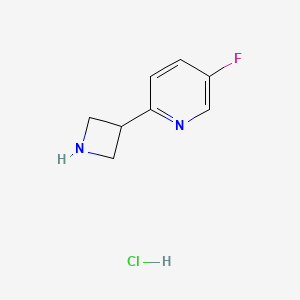
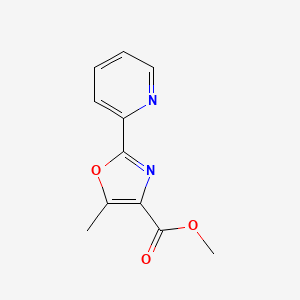
![N-[1-[(3aR,4R,6R,6aR)-6-(Hydroxymethyl)-2-methoxytetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-oxo-1,2-dihydro-4-pyrimidinyl]benzamide](/img/structure/B13694358.png)

